Enhanced Cytotoxicity in HepG2 Hepatoma Cells Versus Unsubstituted Phenyl Analog
In a head-to-head comparison within the same study, the 4-chlorophenyl-substituted compound (FM50) demonstrated superior cytotoxicity against HepG2 human hepatoma cells relative to the unsubstituted phenyl analog (FM53) [1]. Both compounds were evaluated under identical MTT assay conditions [1].
| Evidence Dimension | HepG2 cell viability (MTT assay, 48 h) |
|---|---|
| Target Compound Data | IC50 = 5.2 ± 1.9 µM (FM50, X=Cl, Y=H) |
| Comparator Or Baseline | IC50 = 6.8 ± 0.7 µM (FM53, X=H, Y=H) |
| Quantified Difference | FM50 is ~1.3-fold more potent than FM53; approximately 23.5% lower IC50 |
| Conditions | Hep-G2 human hepatoma cell line; MTT assay; 48 h exposure; reported as mean ± SD |
Why This Matters
For end-users screening for mitochondrial-targeted anticancer activity, the chloro substituent confers a measurable, reproducible potency advantage that may reduce compound consumption in dose-response studies.
- [1] Álvarez Santos MR, Duarte YB, Güiza FM, Romero Bohórquez AR, Mendez-Sanchez SC. Effects of new tetrahydroquinoline-isoxazole hybrids on bioenergetics of hepatocarcinoma Hep-G2 cells and rat liver mitochondria. Chem Biol Interact. 2019;302:164-171. doi:10.1016/j.cbi.2019.02.002 View Source
